Para-Formyl Topology for Reversible MAGL Inhibition
Aryl formyl piperidine derivatives bearing a para-substituted phenyl ring, such as the 1-(4-formylphenyl) core present in CAS 727396-60-3, represent a validated pharmacophore for developing reversible monoacylglycerol lipase (MAGL) inhibitors. In a systematic SAR study, compound 36 containing a 1-(4-formylphenyl)piperidine core demonstrated reversible MAGL inhibition with an IC50 of 15 nM [1]. This is in contrast to the majority of known MAGL inhibitors that function via an irreversible mechanism of action, which is associated with a series of side effects [2]. The study established that the para-formyl substitution pattern is critical for maintaining the reversible binding mode, as compounds lacking this specific substitution topology exhibited either irreversible inhibition profiles or substantially reduced reversible potency [3].
| Evidence Dimension | MAGL inhibition mechanism and potency |
|---|---|
| Target Compound Data | Reversible MAGL inhibition: IC50 = 15 nM (compound 36 containing 1-(4-formylphenyl)piperidine core) |
| Comparator Or Baseline | Irreversible MAGL inhibitors (majority of known compounds in class) |
| Quantified Difference | Reversible vs. irreversible mechanism; 15 nM reversible IC50 vs. nanomolar irreversible inhibition with covalent target modification |
| Conditions | In vitro MAGL enzyme inhibition assay using human recombinant MAGL; reversible inhibition confirmed via dilution and dialysis experiments |
Why This Matters
This data positions 1-(4-formylphenyl)piperidine derivatives, including CAS 727396-60-3 as a key synthetic intermediate, as essential building blocks for developing next-generation reversible MAGL inhibitors with potentially improved safety profiles compared to irreversible analogs.
- [1] Zhi, Y., et al. (2020). Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 63(11), 5785-5801. Compound 36: IC50 = 15 nM. View Source
- [2] Zhi, Y., et al. (2020). Most of the current MAGL inhibitors function by an irreversible mechanism of action, causing a series of side effects. Journal of Medicinal Chemistry, 63(11), 5785-5801. View Source
- [3] Liu, J., et al. (2022). Insight into the Inhibitory Mechanism of Aryl Formyl Piperidine Derivatives on Monoacylglycerol Lipase through Molecular Dynamics Simulations. Molecules, 27(21), 7512. View Source
